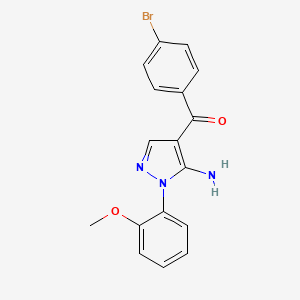

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Description

The compound (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone is a pyrazole-derived molecule featuring a 2-methoxyphenyl group at the 1-position of the pyrazole ring and a 4-bromophenyl ketone substituent at the 4-position. Its molecular formula is C₁₇H₁₄BrN₃O₂, with a molecular weight of 388.22 g/mol (calculated based on analogous structures in ).

Structural characterization of such compounds typically employs techniques like IR spectroscopy (for functional group analysis), NMR (to confirm substitution patterns), and X-ray crystallography (for intermolecular interaction studies, as highlighted in ).

Properties

CAS No. |

618092-04-9 |

|---|---|

Molecular Formula |

C17H14BrN3O2 |

Molecular Weight |

372.2 g/mol |

IUPAC Name |

[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(4-bromophenyl)methanone |

InChI |

InChI=1S/C17H14BrN3O2/c1-23-15-5-3-2-4-14(15)21-17(19)13(10-20-21)16(22)11-6-8-12(18)9-7-11/h2-10H,19H2,1H3 |

InChI Key |

UQMWRRTWMBOXOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of catalysts such as alumina-silica-supported manganese dioxide (MnO2) under aqueous conditions . The reaction conditions include room temperature and the use of green solvents, making the process environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and reagents such as molecular iodine, ionic liquids, and nanoparticles are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and palladium catalysts . Reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. Specifically, compounds similar to (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that pyrazole derivatives can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in the field of organic electronics. Its structure allows it to function as a potential semiconducting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds into electronic devices can enhance their efficiency and stability .

Dye Synthesis

The compound may also serve as an intermediate in the synthesis of various dyes. Its functional groups can be modified to create different chromophores, which are essential for dye production. This application is particularly relevant in the textile industry, where there is a continuous demand for novel dyes with improved properties .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal explored the anticancer activity of several pyrazole derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds significantly inhibited the growth of breast and lung cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Mechanism

Another research article investigated the anti-inflammatory potential of pyrazole derivatives in a rat model of induced arthritis. The study found that treatment with these compounds led to a marked reduction in joint swelling and pain, along with decreased levels of inflammatory markers in serum samples .

Mechanism of Action

The mechanism of action of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Key Observations:

This positional difference may reduce crystallinity but enhance binding flexibility in biological targets . Halogen Substituents: Bromine (van der Waals radius = 1.85 Å) vs. chlorine (1.75 Å) impacts molecular volume and hydrophobic interactions. For example, the 4-bromo substituent in the target compound increases lipophilicity (logP ≈ 3.8) compared to the 4-chloro analog (logP ≈ 3.2), favoring membrane permeability .

Biological Activity :

- The 4-fluorophenyl analog in demonstrates high selectivity for p38 MAP kinase, attributed to fluorine’s electronegativity enhancing hydrogen bonding with active-site residues. In contrast, the 4-bromophenyl group in the target compound may prioritize hydrophobic interactions over polar binding.

- Chlorophenyl derivatives (e.g., ) exhibit broader antimicrobial activity, suggesting halogen size and electronegativity modulate target engagement.

Synthetic Routes :

- The target compound’s synthesis likely mirrors methods for analogs, such as coupling a 2-methoxyphenylhydrazine with a 4-bromophenyl ketone precursor under acidic conditions .

- Thiazole-containing analogs (e.g., ) require additional steps, such as thiosemicarbazide incorporation, increasing synthetic complexity.

Biological Activity

The compound (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to detail the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C17H14BrN3O2

- SMILES Notation : COC1=CC=CC=C1N2C(=C(C=N2)C(=O)N(C6=CC=C(C=C6)Br)C)N

- Molecular Weight : 364.21 g/mol

The compound features a methoxy group and a bromophenyl moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the proliferation of various cancer cell lines.

Case Studies

-

Antiproliferative Effects :

- The compound was tested against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent .

- A related study highlighted that pyrazole derivatives could effectively inhibit tumor growth in vivo, further supporting their therapeutic potential .

-

Mechanism of Action :

- The mechanism by which pyrazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, some studies have identified interactions with p38 MAP kinase, leading to altered cell cycle dynamics and enhanced apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. The presence of halogen substituents, such as bromine in this compound, is often correlated with increased antibacterial activity.

Research Findings

- A study evaluating various pyrazole compounds found that those with bromine substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for compounds similar to this compound .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory mediators, thus reducing inflammation in various models.

Experimental Evidence

- Preclinical studies have shown that certain pyrazole derivatives can reduce the levels of inflammatory cytokines in vitro, indicating their potential utility in treating inflammatory conditions .

Summary of Biological Activities

| Activity Type | Evidence Summary |

|---|---|

| Anticancer | Significant inhibition of cancer cell proliferation; effective in vivo tumor growth inhibition. |

| Antibacterial | Enhanced activity against both Gram-positive and Gram-negative bacteria; lower MIC values observed. |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.